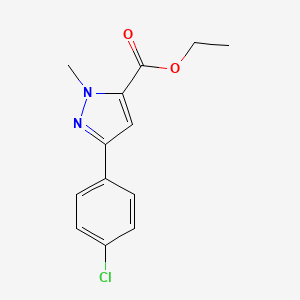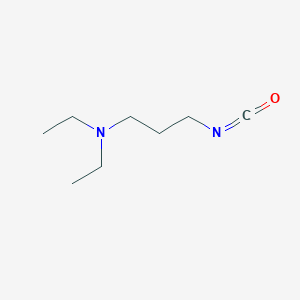![molecular formula C10H22N2O B1453564 二甲基[3-(哌啶-4-基氧基)丙基]胺 CAS No. 883532-64-7](/img/structure/B1453564.png)
二甲基[3-(哌啶-4-基氧基)丙基]胺
描述
Synthesis Analysis
Piperidine derivatives, such as DMPPA, are among the most important synthetic fragments for designing drugs . The synthesis of piperidine-containing compounds has been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The IUPAC name for DMPPA is N,N-dimethyl-3-(4-piperidinyl)-1-propanamine . The InChI code for this compound is 1S/C10H22N2/c1-12(2)9-3-4-10-5-7-11-8-6-10/h10-11H,3-9H2,1-2H3 .Physical and Chemical Properties Analysis
DMPPA is a liquid at room temperature . It has a molecular weight of 186.29 g/mol.科学研究应用
哌啶衍生物的合成
DMPPA 是合成各种哌啶衍生物的宝贵前体,这些衍生物在药物化学中至关重要。 哌啶衍生物存在于二十多种药物类别中,并在药物设计中发挥着重要作用 。 DMPPA 的多功能性允许通过分子内和分子间反应创建取代的哌啶、螺哌啶、缩合哌啶和哌啶酮 .
药理学研究
在药理学中,DMPPA 的衍生物表现出广泛的生物活性。正在研究它们作为治疗多种疾病的治疗剂的潜力。 哌啶部分是 DMPPA 衍生物中的常见结构,与多种药理特性有关,包括镇痛、抗疟疾和抗高血压作用 .
中枢神经系统药物的开发
中枢神经系统 (CNS) 药物开发是 DMPPA 衍生物显示出前景的另一个领域。 由于与天然神经递质的结构相似性,这些化合物正在探索其在治疗阿尔茨海默病、精神分裂症和抑郁症等神经疾病的潜力 .
安全和危害
作用机制
Target of Action
This compound is a derivative of piperidine , a six-membered heterocycle that is a common structural element in many pharmaceuticals . Therefore, it is likely that this compound interacts with a variety of biological targets, similar to other piperidine derivatives .
Mode of Action
Given its structural similarity to other piperidine derivatives, it may interact with its targets through a variety of mechanisms, potentially including hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological processes , suggesting that this compound may also interact with multiple pathways.
Pharmacokinetics
It is known that the compound is a liquid at room temperature , which may influence its bioavailability and distribution within the body.
Result of Action
Given its structural similarity to other piperidine derivatives, it is likely that this compound has a range of biological effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Dimethyl[3-(piperidin-4-yloxy)propyl]amine. For example, the compound’s storage temperature can affect its physical properties , which may in turn influence its biological activity. Additionally, the compound’s interaction with other molecules in its environment, such as proteins and lipids, can also affect its action and efficacy .
生化分析
Biochemical Properties
Dimethyl[3-(piperidin-4-yloxy)propyl]amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates . The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, thereby affecting the overall metabolic pathways in which these enzymes participate .
Cellular Effects
Dimethyl[3-(piperidin-4-yloxy)propyl]amine exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling cascades . Additionally, it can affect the expression of specific genes by interacting with transcription factors or other regulatory proteins, thereby influencing cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of Dimethyl[3-(piperidin-4-yloxy)propyl]amine involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as receptors or enzymes, leading to changes in their conformation and activity . For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic efficiency . These interactions can result in significant changes in cellular processes and overall physiological responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dimethyl[3-(piperidin-4-yloxy)propyl]amine can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific storage conditions, but it may degrade over time when exposed to certain environmental factors such as light or heat . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Dimethyl[3-(piperidin-4-yloxy)propyl]amine in animal models are dose-dependent. At lower doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function . At higher doses, it may induce toxic or adverse effects, including cellular damage, oxidative stress, and apoptosis . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced beyond a certain dosage level .
Metabolic Pathways
Dimethyl[3-(piperidin-4-yloxy)propyl]amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes . For example, this compound may enhance or inhibit the activity of enzymes involved in the biosynthesis or degradation of specific metabolites, thereby affecting their levels within the cell . These interactions can have significant implications for cellular metabolism and overall physiological function .
Transport and Distribution
The transport and distribution of Dimethyl[3-(piperidin-4-yloxy)propyl]amine within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cellular membranes, allowing it to reach its target sites within the cell . Additionally, it may bind to specific proteins that facilitate its distribution and localization within different cellular compartments . These processes are crucial for the compound’s bioavailability and overall efficacy in exerting its biological effects .
Subcellular Localization
Dimethyl[3-(piperidin-4-yloxy)propyl]amine exhibits specific subcellular localization patterns, which can influence its activity and function . This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism . Alternatively, it may be directed to the nucleus, where it can interact with nuclear proteins and influence gene expression . The subcellular localization of this compound is a critical factor in determining its overall biological activity and effects .
属性
IUPAC Name |
N,N-dimethyl-3-piperidin-4-yloxypropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-12(2)8-3-9-13-10-4-6-11-7-5-10/h10-11H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBWJSXMJVVCOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![4-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]piperidine hydrochloride](/img/structure/B1453497.png)


![{3-[1-(Dimethylamino)ethyl]phenyl}boronic acid](/img/structure/B1453502.png)

